molecular formula C72H48Cl2N6O8Ru B1354415 Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) CAS No. 75213-31-9

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)

Cat. No. B1354415
CAS RN: 75213-31-9
M. Wt: 1297.2 g/mol
InChI Key: MOBZIKDAUJCZDU-UHFFFAOYSA-L
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Description

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(ddp), is a complex used as a probe for luminescent detection and quantitation of oxygen . It is also used for fiber optic sensors . Further, it is used in studies on oxygen in skin and skin tumors as well as measurement of oxygen flux through the skin .


Synthesis Analysis

The synthesis of Ru(II) complexes possessing a linker arm which is a functional group for forming a covalent linkage with an appropriate silicate precursor has been reported . Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complex is the fluorophore of choice in this work since it is a well-known fluorescent dye quenched dynamically by oxygen .


Chemical Reactions Analysis

The relative chemiluminescence intensities for the reactions between the ruthenium complexes (Ru(bipy)32+, Ru(phen)32+ and Ru(BPS)34−) and analytes (barbitone, codeine, citric acid, furosemide, hydrochlorothiazide, potassium oxalate, strychnine and tripropylamine) were established using a flow injection analysis (FIA) manifold with chemiluminescence detector constructed in a laboratory .


Physical And Chemical Properties Analysis

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is soluble in alcohol and dimethylformamide, but insoluble in water . Its empirical formula is C72H48Cl2N6Ru, and its molecular weight is 1169.17 .

Scientific Research Applications

Luminescent Oxygen Detection

This compound is commonly used as a probe for luminescent detection and quantitation of oxygen . It operates based on the principle that the luminescence of the compound is quenched by oxygen, allowing for sensitive measurements of oxygen levels in various environments .

Fiber Optic Sensors

Due to its luminescent properties, it is also utilized in fiber optic sensors . These sensors can be designed to detect changes in oxygen levels, which is valuable for environmental monitoring and medical diagnostics .

Skin and Tumor Oxygen Studies

Researchers employ this compound in studies focusing on oxygen in skin and skin tumors . It helps in understanding the oxygenation levels within tissues, which is crucial for studying tumor metabolism and treatment responses .

Oxygen Flux Measurement

Another significant application is the measurement of oxygen flux through the skin . This is important for assessing skin respiration and can have implications in dermatological research and wound healing studies .

Redox Indicator

It serves as a redox indicator in various chemical reactions. The change in its luminescence can indicate the redox state of a system, which is useful in analytical chemistry and biochemistry research .

Fluorescent Optical Respirometry (FOR)

The compound has been applied using the Fluorescent Optical Respirometry (FOR) technique. This method allows for the measurement of oxygen consumption in biological samples, providing insights into metabolic rates and respiratory activity .

Safety And Hazards

When handling Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBZIKDAUJCZDU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48Cl2N6O8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475125
Record name Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)

CAS RN

75213-31-9
Record name Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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